molecular formula C7H9FN2O2 B14746677 4-Ethoxy-5-fluoro-1-methylpyrimidin-2(1h)-one CAS No. 154-91-6

4-Ethoxy-5-fluoro-1-methylpyrimidin-2(1h)-one

Cat. No.: B14746677
CAS No.: 154-91-6
M. Wt: 172.16 g/mol
InChI Key: NFSQFJSFJJJYNE-UHFFFAOYSA-N
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Description

4-Ethoxy-5-fluoro-1-methylpyrimidin-2(1h)-one is a heterocyclic organic compound that belongs to the pyrimidinone family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-5-fluoro-1-methylpyrimidin-2(1h)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl acetate, fluorine-containing reagents, and methylamine.

    Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and catalysts to ensure the desired product is obtained.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-5-fluoro-1-methylpyrimidin-2(1h)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-Ethoxy-5-fluoro-1-methylpyrimidin-2(1h)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethoxy-5-fluoro-1-methylpyrimidin-2(1h)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A well-known pyrimidine analog used in cancer treatment.

    1-Methyl-5-fluorouracil: Another fluorinated pyrimidine derivative with potential biological activities.

Uniqueness

4-Ethoxy-5-fluoro-1-methylpyrimidin-2(1h)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds

Properties

CAS No.

154-91-6

Molecular Formula

C7H9FN2O2

Molecular Weight

172.16 g/mol

IUPAC Name

4-ethoxy-5-fluoro-1-methylpyrimidin-2-one

InChI

InChI=1S/C7H9FN2O2/c1-3-12-6-5(8)4-10(2)7(11)9-6/h4H,3H2,1-2H3

InChI Key

NFSQFJSFJJJYNE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=O)N(C=C1F)C

Origin of Product

United States

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